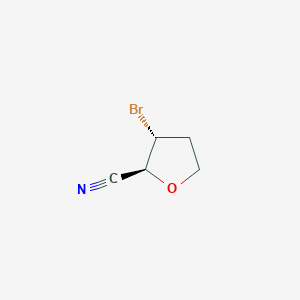

(2S,3R)-3-Bromooxolane-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-3-bromooxolane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNBBGYKBYBZLZ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2s,3r 3 Bromooxolane 2 Carbonitrile

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials. This process helps in identifying key fragments, known as synthons, and the corresponding chemical reactions to assemble them.

For (2S,3R)-3-Bromooxolane-2-carbonitrile, retrosynthetic analysis suggests that the molecule can be constructed from simpler precursors. Key synthons, which are idealized fragments of the molecule, can be identified to guide the synthesis. For instance, the oxolane (also known as tetrahydrofuran) ring can be formed through various cyclization reactions. Important precursors that can be used to generate these synthons include derivatives of oxolane-2-carbonyl chloride and 3-bromooxolane-2,4-dione. These precursors provide the basic carbon skeleton and functional groups necessary for the construction of the target molecule.

Development of Stereoselective Synthetic Routes

A critical aspect of synthesizing this compound is controlling the stereochemistry at the C2 and C3 positions of the oxolane ring. This is achieved through stereoselective reactions, which favor the formation of one stereoisomer over others.

Asymmetric catalysis is a powerful tool for creating chiral molecules. In the context of forming the oxolane ring, chiral catalysts can be employed to influence the stereochemical outcome of the cyclization reaction. beilstein-journals.org For example, metal complexes with chiral ligands can be used to catalyze the formation of the oxolane ring from an acyclic precursor, leading to an enantiomerically enriched product. mdpi.comnih.gov This approach is advantageous as it can introduce the desired chirality early in the synthetic sequence.

Once the oxolane ring is formed, the bromine atom needs to be introduced at the C3 position with the correct stereochemistry relative to the nitrile group at C2. This can be achieved through diastereoselective bromination reactions. In these reactions, the existing stereocenter at C2 directs the incoming bromine atom to a specific face of the molecule, resulting in the desired (3R) configuration. The choice of brominating agent and reaction conditions is crucial for achieving high diastereoselectivity. nih.gov

The nitrile group at the C2 position is another key feature of the target molecule. Enantioselective methods for introducing the nitrile group can be employed to set the (2S) stereocenter. nih.gov This can involve the use of chiral cyanating agents or the catalytic asymmetric cyanation of a suitable precursor. nih.gov For instance, a prochiral oxolane derivative could be subjected to an enantioselective cyanation reaction, where a chiral catalyst directs the addition of the cyanide group to create the desired stereoisomer. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

To make the synthesis of this compound practical and efficient, it is essential to optimize the reaction conditions for each step. This involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Table 1: Factors Influencing Yield in the Synthesis of this compound

| Parameter | Effect on Yield | Optimization Strategies |

| Temperature | Can affect reaction rate and selectivity. | Running reactions at optimal temperatures to favor the desired product. |

| Solvent | Can influence solubility, reactivity, and stereoselectivity. | Screening different solvents to find the one that gives the best results. |

| Catalyst | The choice and amount of catalyst can significantly impact the reaction. | Using the most effective catalyst at an optimized loading to maximize turnover and yield. |

| Reactant Concentration | Can affect reaction kinetics. | Adjusting concentrations to achieve the best balance between reaction rate and selectivity. |

By carefully controlling these factors, chemists can develop a robust and high-yielding synthesis of this compound.

Novel Synthetic Pathways and Green Chemistry Considerations

The development of novel synthetic pathways for chiral molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on aspects such as atom economy, use of safer solvents, and energy efficiency. For the synthesis of highly functionalized and stereochemically complex molecules such as substituted tetrahydrofurans, innovative catalytic and stereoselective methods are at the forefront of research.

Recent advancements in the synthesis of chiral tetrahydrofuran (B95107) derivatives often employ asymmetric catalysis to control stereochemistry, which is crucial for obtaining the desired (2S,3R) configuration. Methods such as organocatalytic asymmetric Michael additions and cycloetherifications represent a significant step forward in generating chiral cyclic ethers with high enantioselectivity. For the introduction of the bromine atom at the C3 position with the correct stereochemistry, stereoselective bromocyclization of γ,δ-unsaturated alcohols is a promising strategy. This approach can offer high diastereoselectivity, which is essential for establishing the trans relationship between the bromo and cyano groups.

From a green chemistry perspective, the choice of reagents and solvents is critical. Traditional brominating agents can be hazardous, and their use generates significant waste. The development of greener halogenation methods is an active area of research. Furthermore, the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been explored as a medium for the synthesis of substituted tetrahydrofurans, as it can promote reactions under mild conditions and often with high atom economy.

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). The E-Factor, which is the ratio of the mass of waste to the mass of the product, is another widely used metric in the pharmaceutical industry to gauge the environmental impact of a manufacturing process. Applying these metrics to potential synthetic pathways for this compound would allow for a comparative analysis and selection of the most sustainable option.

Below is a table summarizing key green chemistry metrics and their relevance to the synthesis of this compound.

| Metric | Description | Relevance to Synthesis of this compound |

| Atom Economy (AE) | The measure of the proportion of reactant atoms that are incorporated into the final product. | A high atom economy indicates an efficient process with minimal waste generation. For this compound, addition and cyclization reactions would be favored over substitution and elimination reactions. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | This metric provides a more realistic measure of the efficiency of a reaction by considering the actual masses of all reactants used. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the final product. | A lower PMI signifies a more environmentally friendly and cost-effective process, which is a key goal in pharmaceutical manufacturing. |

| E-Factor | The ratio of the mass of waste generated to the mass of the product. | A lower E-Factor is desirable and indicates a greener process with less environmental impact. |

| Environmental Quotient (EQ) | A metric that considers the environmental impact of the waste produced by multiplying the E-Factor by a "Q-factor" for each waste stream. | This provides a more nuanced assessment by factoring in the hazardous nature of the waste generated during the synthesis. |

Scale-Up Synthesis Challenges and Solutions

The transition from a laboratory-scale synthesis to large-scale industrial production of a complex chiral molecule like this compound presents a unique set of challenges. These challenges often revolve around cost-effectiveness, safety, process robustness, and maintaining high stereochemical purity.

One of the primary challenges in the scale-up of this synthesis is the control of stereochemistry. Reactions that provide excellent stereoselectivity on a small scale may not perform as well in large reactors due to issues with mixing, heat transfer, and mass transfer. Maintaining the specific (2S,3R) configuration is critical, and any deviation can lead to the formation of undesired diastereomers, which can be difficult and costly to separate. A potential solution is the development of robust crystallization-induced diastereoselective transformations or the use of highly selective and recyclable catalysts that are effective on a large scale.

Heat management is another critical factor in scale-up. Exothermic reactions, which are common in organic synthesis, can be difficult to control in large reactors, potentially leading to side reactions, decreased yields, and safety hazards. The development of a detailed thermal profile of the reaction and the implementation of efficient cooling systems are essential. Continuous flow chemistry offers a promising solution, as it allows for better control over reaction parameters, including temperature and mixing, thereby improving safety and product consistency.

Purification of the final product and intermediates on a large scale can also be challenging. Chromatographic purification, which is often used in the laboratory, is generally not economically viable for large quantities. Therefore, developing a process that yields a product of high purity directly from the reaction or through simple crystallization is highly desirable.

The table below outlines some of the key challenges in the scale-up synthesis of this compound and potential solutions.

| Challenge | Description | Potential Solutions |

| Stereochemical Control | Maintaining the desired (2S,3R) stereochemistry on a large scale can be difficult due to variations in reaction conditions. | - Use of highly selective and robust catalysts. - Development of crystallization-induced diastereoselective processes. - Implementation of in-process controls to monitor stereoisomeric purity. |

| Hazardous Reagents | The use of toxic and corrosive reagents, such as certain brominating agents, poses safety and environmental risks. | - Replacement with safer alternatives (e.g., solid brominating agents). - In-situ generation of reactive intermediates. - Use of catalytic systems to minimize reagent quantities. |

| Thermal Management | Controlling the temperature of exothermic reactions in large reactors is crucial to prevent side reactions and ensure safety. | - Detailed calorimetric studies to understand the reaction's thermal profile. - Use of continuous flow reactors for better heat and mass transfer. - Implementation of efficient cooling systems and process control strategies. |

| Purification | Isolating the final product with high purity on a large scale can be challenging and costly. | - Optimization of reaction conditions to minimize impurity formation. - Development of efficient crystallization or extraction procedures. - Avoidance of chromatographic purification methods. |

| Cost of Goods (COGs) | The overall cost of the synthesis, including raw materials, energy, and waste disposal, must be economically viable. | - Use of inexpensive and readily available starting materials. - Development of a convergent synthetic route with high overall yield. - Implementation of solvent recycling and waste minimization strategies. |

Reaction Chemistry and Mechanistic Studies of 2s,3r 3 Bromooxolane 2 Carbonitrile

Transformations Involving the Nitrile Functional Group

The cyano group (C≡N) is a versatile functional handle that can be converted into several other important chemical moieties, including carboxylic acids, amides, and primary amines. ebsco.comresearchgate.net

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction typically proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. ebsco.comlibretexts.org

Acid-Catalyzed Hydrolysis : In the presence of strong aqueous acid (e.g., H₂SO₄) and heat, the nitrile is protonated, rendering the carbon atom more electrophilic for attack by water. The reaction proceeds through a primary amide intermediate to yield a carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis : Treatment with a strong aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. oatext.com This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidic workup is required to obtain the final carboxylic acid.

The table below outlines typical conditions for these transformations.

| Reaction | Reagents | Product |

| Amidation | H₂SO₄ (conc.), gentle warming | (2S,3R)-3-Bromooxolane-2-carboxamide |

| Full Hydrolysis (Acidic) | H₂SO₄ (aq.), heat | (2S,3R)-3-Bromooxolane-2-carboxylic acid |

| Full Hydrolysis (Basic) | 1. NaOH (aq.), heat; 2. H₃O⁺ | (2S,3R)-3-Bromooxolane-2-carboxylic acid |

The reduction of the nitrile group is a common method for the synthesis of primary amines. wikipedia.org This transformation involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond.

Common reducing agents for this purpose include:

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup. libretexts.orglibretexts.org

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as Raney Nickel, Platinum, or Palladium on carbon are frequently used, often under elevated pressure and temperature. wikipedia.orggoogle.com To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. google.com

The term "cyanation" refers to the introduction of a cyano group. researchgate.netarkat-usa.orgorganic-chemistry.orgorganic-chemistry.org Since the subject molecule already contains a nitrile, this section focuses on the reduction reaction as specified.

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride | 1. LiAlH₄ in THF/Ether; 2. H₂O workup | ((2S,3R)-3-Bromooxolan-2-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Nickel, NH₃, high pressure | ((2S,3R)-3-Bromooxolan-2-yl)methanamine |

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions. researchgate.net A prominent example is the [3+2] cycloaddition with azides to form tetrazole rings. This reaction, often facilitated by a Lewis acid, is a powerful method for synthesizing highly functionalized heterocyclic compounds.

For instance, the reaction of (2S,3R)-3-Bromooxolane-2-carbonitrile with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂) or an ammonium (B1175870) salt like ammonium chloride (NH₄Cl) can yield the corresponding tetrazole derivative. researchgate.net

| Reactant | Conditions | Product |

| Sodium Azide (NaN₃) | NH₄Cl, DMF, heat | 5-((2S,3R)-3-Bromooxolan-2-yl)-1H-tetrazole |

Reactivity of the Oxolane Ring System

The oxolane ring, a five-membered cyclic ether, is generally stable. researchgate.netresearchgate.net However, the presence of the electron-withdrawing nitrile group and the bromine atom, a good leaving group, at positions C2 and C3 respectively, activates the ring towards certain transformations. The reactivity is largely centered around nucleophilic substitution at the carbon bearing the bromine and potential ring-opening under specific conditions.

Ring-opening of the oxolane in this compound is not a facile process under neutral or basic conditions due to the inherent stability of the tetrahydrofuran (B95107) ring. researchgate.net However, under strong acidic conditions, protonation of the ring oxygen can facilitate cleavage. youtube.comaston.ac.uk The reaction would likely proceed via an SN1 or SN2 mechanism, depending on the stability of the resulting carbocation and the nature of the nucleophile.

Derivatization of this compound primarily involves nucleophilic substitution at the C3 position, where the bromine atom is located. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles can be employed to displace the bromide, leading to a range of functionalized oxolane derivatives. The stereochemical outcome of these substitution reactions is of particular interest.

Table 1: Potential Derivatization Reactions via Nucleophilic Substitution

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

| Hydroxide | Sodium Hydroxide | (2S,3S)-3-Hydroxyoxolane-2-carbonitrile | SN2 |

| Azide | Sodium Azide | (2S,3S)-3-Azidooxolane-2-carbonitrile | SN2 |

| Thiolate | Sodium Thiophenoxide | (2S,3S)-3-(Phenylthio)oxolane-2-carbonitrile | SN2 |

| Cyanide | Sodium Cyanide | Oxolane-2,3-dicarbonitrile | SN2 |

This table presents hypothetical reactions based on general principles of nucleophilic substitution.

The stereochemistry at the C3 position is a critical aspect of the reactivity of this compound. Nucleophilic substitution reactions at this chiral center can proceed with either inversion or retention of configuration.

Inversion of Configuration (SN2 Mechanism):

The most probable mechanism for nucleophilic substitution on this secondary bromide is the SN2 (Substitution Nucleophilic Bimolecular) pathway. wikipedia.orglibretexts.org This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine atom. This concerted process leads to an inversion of the stereochemical configuration at C3. Therefore, starting with the (3R)-bromo compound, the product will have the (3S)-configuration. The presence of the adjacent electron-withdrawing nitrile group can influence the rate of the SN2 reaction.

Retention of Configuration:

Retention of configuration is less common but can occur under specific circumstances, such as through a double inversion mechanism or via the formation of an intermediate that preserves the original stereochemistry. For instance, neighboring group participation by the ring oxygen, although less likely for a trans substituent, could potentially lead to retention.

Rearrangement Reactions and Associated Mechanisms

While simple nucleophilic substitution is the most anticipated reaction, rearrangement reactions are also a possibility, particularly under conditions that favor carbocation formation. If a carbocation were to form at the C3 position (for instance, under SN1 conditions with a non-nucleophilic solvent and a Lewis acid), a hydride shift from the C2 position could occur. This would lead to a more stable carbocation stabilized by the adjacent oxygen atom and the nitrile group. However, the secondary nature of the initial carbocation makes this pathway less favorable than a direct SN2 reaction.

Another potential rearrangement could involve the participation of the nitrile group, although this is less common for nitriles compared to other functional groups like carboxylates or amides.

Computational Mechanistic Investigations of Key Transformations

Due to the limited experimental data available for this compound, computational chemistry offers a powerful tool to predict its reactivity and elucidate the mechanisms of its transformations. nih.govmdpi.com Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions and determine their activation energies. nih.gov

Areas of Computational Investigation:

SN2 Reaction Pathway: Computational modeling can be used to calculate the energy profile of the SN2 reaction with various nucleophiles. This would provide insights into the reaction kinetics and confirm the stereochemical outcome of inversion.

Ring Stability and Opening: The stability of the oxolane ring and the energetic barriers for acid-catalyzed ring-opening can be investigated. This would help to predict the conditions required for such transformations. researchgate.net

Carbocation Stability and Rearrangements: The relative stabilities of potential carbocation intermediates can be calculated to assess the likelihood of SN1 pathways and subsequent rearrangement reactions.

Influence of Substituents: The electronic effects of the bromo and cyano substituents on the geometry and reactivity of the oxolane ring can be quantified through computational analysis. nih.gov

Table 2: Computationally Investigated Parameters

| Parameter | Computational Method | Significance |

| Transition State Energy | DFT (e.g., B3LYP) | Predicts reaction rate and feasibility. |

| Reaction Energy Profile | IRC Calculations | Elucidates the step-by-step mechanism. |

| NBO Analysis | Natural Bond Orbital | Investigates charge distribution and bonding. |

| Solvation Effects | PCM/COSMO Models | Simulates reaction in different solvents. |

This table outlines common computational approaches that could be applied to study the reactivity of the target compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Stereochemical Assignment

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Multidimensional NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. A series of experiments are conducted to map out the complete bonding network and the spatial relationships between atoms.

COSY, HSQC, HMBC for Connectivity and Proton/Carbon Assignments

To establish the covalent framework of (2S,3R)-3-Bromooxolane-2-carbonitrile, a combination of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, typically through two to three bonds. For the oxolane ring, COSY correlations would be expected between the proton at C2 and the proton at C3, between the C3 proton and the methylene (B1212753) protons at C4, and between the C4 protons and the methylene protons at C5.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal corresponding to the C2 position would show a cross-peak with the C2 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the proton at C2 would be expected to show a correlation to the carbon of the nitrile group, confirming their connectivity.

A hypothetical table of expected NMR data is presented below. Actual chemical shifts and coupling constants would be determined from experimental spectra.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 2 | δH-2 | δC-2 | C3, CN |

| 3 | δH-3 | δC-3 | C2, C4, C5 |

| 4 | δH-4a, δH-4b | δC-4 | C3, C5 |

| 5 | δH-5a, δH-5b | δC-5 | C3, C4 |

| CN | - | δCN | - |

NOESY and ROESY for Relative Stereochemical Determination

The relative stereochemistry of the substituents on the oxolane ring is determined using through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close in space, irrespective of their bonding connectivity.

For this compound, the key stereochemical relationship is between the nitrile group at C2 and the bromine atom at C3. A NOESY or ROESY experiment would be expected to show a cross-peak between the proton at C2 and the proton at C3 if they are on the same face of the ring (cis). Conversely, the absence of such a correlation, or the presence of correlations to other protons, would suggest a trans relationship. Given the (2S,3R) configuration, a trans relationship between the C2-nitrile and C3-bromine is expected, which would be reflected in the NOE patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For C5H6BrNO, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm), to confirm the molecular formula.

Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. For this compound, characteristic fragmentation pathways might include the loss of the bromine atom, the nitrile group, or cleavage of the oxolane ring, providing further evidence for the proposed structure.

| Ion | Expected m/z |

| [M]+ | Calculated exact mass |

| [M-Br]+ | Mass of molecule minus bromine |

| [M-CN]+ | Mass of molecule minus nitrile |

Chiral Chromatography (HPLC/GC) for Enantiomeric and Diastereomeric Purity Assessment in Research Batches

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is essential for determining the enantiomeric and diastereomeric purity of a sample. By using a chiral stationary phase (CSP), the enantiomers of a compound can be separated, allowing for the quantification of each. For this compound, a specific chiral method would need to be developed to separate it from its other stereoisomers. This is critical in asymmetric synthesis to determine the success of the stereoselective reaction. The enantiomeric excess (ee) and diastereomeric ratio (dr) can be calculated from the relative peak areas in the chromatogram.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Mechanistic Studies

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. In mechanistic studies, these techniques can be used to monitor the appearance or disappearance of specific functional groups during a reaction.

For this compound, the key vibrational modes would be:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| C≡N (nitrile) stretch | ~2250 |

| C-O (ether) stretch | ~1100 |

| C-Br (bromoalkane) stretch | ~600-500 |

X-Ray Crystallography for Absolute Stereochemical Determination (if applicable to crystalline derivatives)

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. If this compound itself is not crystalline, it can be converted into a crystalline derivative. The diffraction pattern of a single crystal allows for the determination of the precise three-dimensional arrangement of atoms in the crystal lattice. The Flack parameter, obtained from the refinement of the crystal structure data, can be used to confidently assign the absolute stereochemistry as (2S,3R).

Computational and Theoretical Investigations of 2s,3r 3 Bromooxolane 2 Carbonitrile

Quantum Chemical Calculations for Conformational Analysis and Stability

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For a flexible five-membered ring system like (2S,3R)-3-Bromooxolane-2-carbonitrile, multiple conformations are possible due to the puckering of the oxolane ring. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for exploring the potential energy surface of the molecule to identify stable conformers. nih.gov

These calculations typically involve geometry optimization of various possible conformations, such as envelope and twist forms of the oxolane ring, with the bromine and carbonitrile substituents in different pseudo-axial and pseudo-equatorial positions. Subsequent frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima and to obtain thermodynamic data such as Gibbs free energies. dntb.gov.ua The relative energies of these conformers allow for the determination of their thermodynamic stability and their expected population distribution at a given temperature, according to the Boltzmann distribution. nih.gov

Illustrative Data: Relative Energies of Hypothetical Conformers

Below is an interactive table illustrating the kind of data that would be generated from a conformational analysis study. The values presented are hypothetical and serve to demonstrate the output of such a computational investigation.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

| A | Twist (T1), Br (pseudo-eq), CN (pseudo-ax) | 0.00 | 75.2 |

| B | Envelope (E1), Br (pseudo-eq), CN (pseudo-ax) | 0.85 | 15.5 |

| C | Twist (T2), Br (pseudo-ax), CN (pseudo-eq) | 1.50 | 6.3 |

| D | Envelope (E2), Br (pseudo-ax), CN (pseudo-eq) | 2.10 | 3.0 |

Note: The conformer descriptions and energy values are for illustrative purposes only.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Computational methods like DFT can be used to calculate the energies and visualize the spatial distribution of these orbitals. researchgate.net For this compound, the HOMO is likely to be localized on the bromine atom and the oxygen atom of the oxolane ring, which are the regions of highest electron density. Conversely, the LUMO is expected to be centered around the electron-withdrawing carbonitrile group and the C-Br antibonding orbital.

In addition to FMO analysis, calculating the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution provides a detailed picture of the charge distribution within the molecule. bhu.ac.in The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting how it will interact with other chemical species.

Illustrative Data: Frontier Molecular Orbital Energies

This interactive table presents hypothetical HOMO and LUMO energy values for this compound, which would be typical outputs from electronic structure calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.50 | Highest Occupied Molecular Orbital |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.25 | Energy difference between HOMO and LUMO |

Note: The energy values are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies would be particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C) with good accuracy. researchgate.net These theoretical predictions can aid in the assignment of complex experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra. The computed frequencies are often scaled to account for systematic errors in the theoretical methods. researchgate.net

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts

The following interactive table provides a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 65.2 | 64.8 |

| C3 | 50.1 | 49.5 |

| C4 | 35.8 | 35.2 |

| C5 | 70.4 | 70.1 |

| CN | 118.9 | 118.5 |

Note: The chemical shift values are hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis of Derivatization Reactions

Computational chemistry can be employed to model the reaction pathways of derivatization reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various potential reactions. nih.gov Such studies provide valuable insights into the reaction mechanism and can help in predicting the feasibility and outcome of a reaction under different conditions. mit.edu

For instance, the nucleophilic substitution of the bromine atom is a likely reaction for this compound. Reaction pathway modeling could be used to investigate the mechanism of this substitution (e.g., S(_N)1 vs. S(_N)2), and to determine the activation barriers for different nucleophiles. The identification of the transition state, which is a first-order saddle point on the potential energy surface, is a key step in this analysis. mdpi.com

Illustrative Data: Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

This interactive table shows hypothetical activation energies for the substitution of the bromine atom in this compound by different nucleophiles.

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

| Hydroxide (B78521) (OH⁻) | S(_N)2 | 22.5 |

| Cyanide (CN⁻) | S(_N)2 | 20.1 |

| Azide (B81097) (N₃⁻) | S(_N)2 | 18.7 |

Note: The nucleophiles, reaction pathways, and activation energies are hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Molecular dynamics (MD) simulations are a powerful tool for studying these solvent effects at an atomic level. easychair.org MD simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time, providing a dynamic picture of the solvation process. easychair.org

By running simulations in different solvents, it is possible to understand how factors like solvent polarity, hydrogen bonding ability, and viscosity influence the stability of reactants, transition states, and products. easychair.org This information can be used to calculate the free energy of activation in different solvents, thereby predicting how the reaction rate will change with the solvent environment.

Illustrative Data: Solvent Effects on the Free Energy of Activation for a Hypothetical Reaction

The interactive table below illustrates how the free energy of activation for a hypothetical reaction of this compound might vary in different solvents.

| Solvent | Dielectric Constant | Free Energy of Activation (kcal/mol) |

| Water | 78.4 | 20.5 |

| Methanol | 32.7 | 22.1 |

| Acetonitrile | 37.5 | 23.4 |

| Dichloromethane | 8.9 | 25.8 |

Note: The solvent effects and free energy values are hypothetical and for illustrative purposes.

Applications As a Building Block in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Natural Products Scaffolds

The synthesis of natural products often represents a significant challenge due to their complex, three-dimensional structures and high degree of stereochemical purity. (2S,3R)-3-Bromooxolane-2-carbonitrile serves as a key chiral starting material for the enantioselective synthesis of various natural product cores.

The structural similarity of the oxolane ring to the furanose form of sugars makes this compound an attractive precursor for the synthesis of carbohydrate analogues. These modified sugars are of significant interest in medicinal chemistry for their potential as enzyme inhibitors or therapeutic agents. For instance, this bromo-nitrile has been utilized in the synthesis of C-nucleoside analogues, where the anomeric carbon is a carbon atom instead of an oxygen. This modification can enhance the metabolic stability of the resulting nucleoside.

A general synthetic approach involves the nucleophilic displacement of the bromide with a suitable carbon nucleophile, which can be a protected heterocyclic base or a precursor thereof. The nitrile group can then be reduced to an amine and subsequently acylated or further modified to complete the synthesis of the desired carbohydrate mimic.

Table 1: Key Transformations in the Synthesis of Carbohydrate Analogues from this compound

| Step | Reagents and Conditions | Functional Group Transformation | Purpose |

| 1 | Carbon nucleophile (e.g., Grignard reagent, organolithium) | C-Br to C-C | Introduction of the aglycone or its precursor. |

| 2 | Reducing agent (e.g., LiAlH4, H2/Raney Ni) | -CN to -CH2NH2 | Conversion of the nitrile to a primary amine. |

| 3 | Acylating agent (e.g., acid chloride, anhydride) | -NH2 to -NHCOR | Installation of desired amide functionality. |

| 4 | Deprotection | - | Removal of protecting groups to yield the final analogue. |

The nitrile functionality of this compound is a versatile handle for the construction of various bioactive heterocyclic systems, such as oxazoles and thiazoles. These heterocycles are prevalent in many pharmaceuticals and natural products.

A common strategy involves the conversion of the nitrile into a thioamide or an amide intermediate. For the synthesis of thiazoles, the bromo-nitrile can be reacted with a sulfur source, such as sodium hydrosulfide, to generate the corresponding thioamide. Subsequent cyclization with an α-haloketone provides the substituted thiazole ring.

For the synthesis of oxazoles, the nitrile can be hydrolyzed to the corresponding carboxylic acid, which is then converted to an amide. Cyclization of a β-hydroxy amide, which can be formed after displacement of the bromide, can then lead to the formation of an oxazoline, which can be further oxidized to the oxazole.

Table 2: Synthetic Routes to Bioactive Heterocycles

| Target Heterocycle | Key Intermediate | Synthetic Steps | Bioactive Examples |

| Thiazole | Thioamide | 1. Thionation of the nitrile. 2. Hantzsch thiazole synthesis. | Antiviral and anticancer agents. |

| Oxazole | β-Hydroxy amide | 1. Hydrolysis of the nitrile. 2. Amide formation. 3. Cyclodehydration. | Anti-inflammatory and antibiotic compounds. |

Derivatization to Access Diverse Chemical Libraries

The dual reactivity of this compound makes it an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening. By systematically varying the nucleophiles used to displace the bromide and the reagents used to transform the nitrile, a large number of distinct compounds can be rapidly synthesized. This approach is highly valuable in drug discovery for the identification of new lead compounds.

For example, a library of compounds could be generated by reacting the bromo-nitrile with a panel of different amines to create a series of amino-nitriles. Each of these products could then be subjected to a variety of reactions at the nitrile functionality, such as hydrolysis, reduction, or cycloaddition, to further expand the diversity of the library.

Strategies for Stereodivergent Synthesis Utilizing the Compound

Stereodivergent synthesis, the ability to generate any desired stereoisomer of a molecule with multiple stereocenters, is a powerful strategy in medicinal chemistry and natural product synthesis. This compound can be employed as a chiral starting material in such strategies.

One approach involves the inversion of the stereocenter bearing the bromine atom through an SN2 reaction with a nucleophile. By carefully choosing the reaction conditions and the nucleophile, the stereochemistry at this position can be selectively inverted. Subsequent transformations of the nitrile group can then lead to a diastereomeric product compared to the one obtained from the starting material directly. Furthermore, epimerization at the carbon bearing the nitrile group under basic conditions can provide access to another set of diastereomers.

Development of Novel Cascade Reactions Initiated by this compound

Cascade reactions, where a series of bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the synthesis of complex molecules. The unique functionality of this compound can be harnessed to initiate such reaction cascades.

For instance, treatment of the bromo-nitrile with a suitable organometallic reagent could initiate a sequence involving nucleophilic substitution at the C-Br bond, followed by an intramolecular cyclization or rearrangement triggered by the newly introduced functionality. The nitrile group can also participate in these cascades, for example, by acting as a nucleophile or an electrophile after activation. The development of such novel cascade reactions starting from this versatile building block is an active area of research with the potential to streamline the synthesis of complex molecular targets.

Future Research Directions and Emerging Opportunities for 2s,3r 3 Bromooxolane 2 Carbonitrile

Exploration of Photoredox and Electrocatalytic Transformations

Modern synthetic methods are increasingly leveraging light and electricity to drive chemical reactions under mild conditions. Photoredox catalysis, in particular, has become a powerful tool for organic synthesis by using visible light to facilitate single-electron transfer (SET) processes, thereby generating reactive intermediates. sigmaaldrich.comethz.ch The carbon-bromine bond in (2S,3R)-3-Bromooxolane-2-carbonitrile is an ideal handle for photoredox-mediated activation.

Under photoredox conditions, the excited state of a photocatalyst can reduce the C-Br bond to generate a carbon-centered radical at the C3 position of the oxolane ring. This radical intermediate can then engage in a variety of bond-forming reactions that would be challenging to achieve through traditional methods. The stereochemistry at the C2 and C3 positions would likely play a crucial role in directing the facial selectivity of subsequent reactions.

Electrocatalysis offers a complementary approach, using an electric potential to drive redox reactions. This can provide an alternative, and sometimes more sustainable, method for generating the key radical intermediate from the bromo-oxolane scaffold.

Table 1: Potential Photoredox and Electrocatalytic Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product | Significance |

| Giese Addition | Electron-deficient alkene | C-alkylated oxolane | Forms a new C-C bond with retention of the oxolane core. |

| Arylation | Aryl diazonium salt or boronic acid | C-arylated oxolane | Access to complex chiral aryl-heterocyclic structures. |

| Vinylation | Vinyl boronic acid or trifluoroborate | C-vinylated oxolane | Introduction of a synthetically versatile vinyl group. |

| Amination | Amine or N-heterocycle | C-aminated oxolane | Direct formation of a C-N bond, leading to novel amino-ethers. |

| Carboxylation | Carbon dioxide (CO₂) | Oxolane-3-carboxylic acid derivative | A method for CO₂ incorporation into organic molecules. sigmaaldrich.com |

These potential transformations highlight the utility of this compound as a versatile substrate for modern radical-based synthetic methods.

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.ukresearchgate.netnih.gov For reactions involving highly reactive intermediates, such as the radicals generated from this compound, flow chemistry provides a safer and more efficient environment. nih.gov

The integration of photoredox or electrocatalytic methods with flow chemistry is a particularly promising area. A potential setup could involve pumping a solution of the bromo-oxolane, a coupling partner, and a photocatalyst through a transparent capillary reactor irradiated by LEDs. This would allow for precise control over irradiation time and temperature, leading to higher yields and selectivities. The use of immobilized catalysts or reagents within the flow reactor could also simplify purification and catalyst recycling. durham.ac.uk

A hypothetical flow process for the Giese addition of an electron-deficient alkene to this compound could be designed as follows:

Two separate inlet streams, one containing the bromo-oxolane and the alkene, and the other containing the photocatalyst and a sacrificial electron donor, are combined at a T-mixer.

The combined stream enters a temperature-controlled capillary reactor coiled around a light source (e.g., a blue LED).

The reaction mixture is irradiated for a specific residence time, determined by the flow rate and reactor volume, to effect the desired transformation.

The output stream is collected, and the product is isolated. In-line monitoring techniques such as UV-Vis or IR spectroscopy could be used for real-time reaction analysis. durham.ac.uk

This approach would enable the safe and scalable production of functionalized oxolane derivatives.

Development of Sustainable Synthetic Approaches

The principles of green chemistry encourage the development of synthetic routes that are environmentally benign and resource-efficient. scispace.commdpi.com Future research on this compound should prioritize the development of sustainable methods for its synthesis.

One potential avenue is the use of starting materials derived from renewable biomass. For instance, chiral pool starting materials such as carbohydrates or amino acids could potentially be converted into the oxolane scaffold through a series of stereoselective transformations. The use of biocatalysis, employing enzymes to perform key steps, could offer high enantioselectivity and reduce the need for protecting groups and harsh reagents. rjh.com.cn

Furthermore, the choice of solvents and reagents is critical for the sustainability of a synthetic process. The use of greener solvents, such as water or bio-derived solvents, and the replacement of hazardous reagents with more environmentally friendly alternatives should be a key consideration. oiccpress.comrsc.org For example, the bromination step in the synthesis could potentially be achieved using a milder brominating agent in a greener solvent system.

Table 2: Comparison of Potential Synthetic Approaches based on Green Chemistry Principles

| Approach | Starting Materials | Key Transformation | Potential Green Advantages |

| Traditional Synthesis | Petrochemical-based | Multi-step classical organic reactions | Established chemistry |

| Chemo-enzymatic Synthesis | Renewable feedstocks | Enzymatic desymmetrization or kinetic resolution | High stereoselectivity, mild reaction conditions, reduced waste. |

| Catalytic Asymmetric Synthesis | Simple achiral precursors | Organocatalytic or metal-catalyzed cyclization/bromination | High atom economy, potential for catalyst recycling. |

The development of sustainable synthetic routes will be crucial for the future applicability of this compound in various industries.

Potential in Advanced Materials Science Precursors (focus on synthetic routes to materials)

The unique functional groups of this compound make it a potential precursor for the synthesis of advanced materials. The chirality inherent in the molecule could be translated into chiral polymers or liquid crystals with unique optical or electronic properties. chiralpedia.com

A hypothetical synthetic route to a functional polymer could involve the following steps:

Monomer Synthesis: The bromo group of this compound could be converted to a polymerizable group, such as a vinyl or acrylate moiety, via a nucleophilic substitution or cross-coupling reaction.

Polymerization: The resulting chiral monomer could be polymerized using standard techniques like free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to yield a polymer with a chiral oxolane pendant group.

Post-polymerization Modification: The nitrile group on the polymer side chains could be further functionalized. For example, it could be hydrolyzed to a carboxylic acid to create a pH-responsive polymer, or reduced to an amine for further conjugation.

The resulting polymers could find applications in chiral chromatography, asymmetric catalysis, or as functional materials in electronic devices.

Unexplored Reactivity Patterns and Synthetic Utilities

Beyond the applications already discussed, this compound possesses a range of unexplored reactivity patterns that could be harnessed for synthetic innovation.

Nucleophilic Substitution: The secondary bromide is susceptible to S_N2 reactions with a variety of nucleophiles. The stereochemical outcome of these reactions would be of significant interest, as it would provide access to a range of C3-functionalized oxolanes with inverted stereochemistry at that center.

Nitrile Group Transformations: The nitrile group is a versatile functional handle that can be converted into an amine, a carboxylic acid, an amide, or a tetrazole, among other groups. Each of these transformations would yield a new class of chiral oxolane derivatives with distinct properties and potential applications.

Ring-Opening Reactions: The oxolane ring could potentially be opened under specific conditions to yield linear chiral molecules that are otherwise difficult to synthesize. For example, treatment with a strong Lewis acid could initiate a ring-opening process, with the nitrile and bromide groups influencing the regioselectivity of the reaction.

Organometallic Chemistry: The formation of an organometallic reagent, such as a Grignard or organolithium reagent, by metal-halogen exchange at the C-Br bond could open up another dimension of reactivity, allowing for C-C bond formation with electrophiles. The stability and reactivity of such an intermediate would be a key area of investigation.

The systematic exploration of these and other reactivity patterns will undoubtedly establish this compound as a valuable tool for synthetic chemists. nih.govnih.gov

Q & A

Basic Research Question

- X-ray crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .

- NMR spectroscopy : Use - NOESY to confirm spatial proximity of the bromine and nitrile groups, correlating with the (2S,3R) configuration .

Advanced Tip : Couple NMR data with density functional theory (DFT) calculations to validate stereochemical assignments .

What are the mechanistic implications of the bromine and nitrile groups in ring-opening reactions?

Advanced Research Question

The bromine atom at C3 acts as a leaving group, enabling nucleophilic substitution (S2) or elimination pathways. The nitrile at C2 stabilizes adjacent carbocations, influencing regioselectivity:

- S2 reactivity : Polar aprotic solvents (e.g., DMF) favor retention of configuration, while protic solvents may lead to partial racemization .

- Cross-coupling potential : The nitrile group facilitates palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for functionalized heterocycles .

Data Contradiction Alert : Conflicting reports on reaction rates in different solvents suggest solvent-ligand interactions may modulate transition states.

How can computational modeling predict the compound’s reactivity and biological activity?

Advanced Research Question

- DFT studies : Calculate activation energies for bromine displacement to predict reaction pathways. Compare with experimental kinetic data .

- Docking simulations : Model interactions with biological targets (e.g., enzymes) using the nitrile’s electron-withdrawing properties to assess binding affinity .

Validation : Cross-reference computational predictions with in vitro assays (e.g., enzyme inhibition studies) to refine models .

How to resolve contradictions between experimental NMR data and computational structural predictions?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent-induced conformational changes:

- Variable-temperature NMR : Identify fluxional behavior by observing signal coalescence at elevated temperatures .

- Solvent titration : Correlate chemical shift changes with solvent polarity to isolate conformational preferences .

Case Study : If DFT predicts a planar oxolane ring but NMR shows axial-equatorial splitting, revise the model to include solvent-solute interactions.

What strategies are effective for evaluating the compound’s biological activity in vitro?

Basic Research Question

- Antimicrobial assays : Test against Gram-positive/negative bacteria using broth microdilution, with MIC values compared to controls .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines, noting the nitrile’s potential to modulate apoptosis pathways .

Advanced Tip : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents on the oxolane ring .

How does the electronic structure of this compound influence its optical or material properties?

Advanced Research Question

The nitrile group’s strong electron-withdrawing effect and bromine’s polarizability contribute to:

- Nonlinear optical (NLO) properties : Measure hyperpolarizability () via electric-field-induced second-harmonic generation (EFISHG) for optoelectronic applications .

- Charge-transfer complexes : Co-crystallize with electron-rich aromatics (e.g., pyrene) to study supramolecular interactions via UV-vis and fluorescence spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.